molecular formula C15H17N3O3S B7095005 N-(1-methyl-6-oxopyridazin-4-yl)-5,6,7,8-tetrahydronaphthalene-2-sulfonamide

N-(1-methyl-6-oxopyridazin-4-yl)-5,6,7,8-tetrahydronaphthalene-2-sulfonamide

Cat. No.: B7095005
M. Wt: 319.4 g/mol
InChI Key: DONAVWAIUZXJHJ-UHFFFAOYSA-N
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Description

N-(1-methyl-6-oxopyridazin-4-yl)-5,6,7,8-tetrahydronaphthalene-2-sulfonamide is a complex organic compound that features a pyridazinone ring fused with a tetrahydronaphthalene moiety and a sulfonamide group

Properties

IUPAC Name

N-(1-methyl-6-oxopyridazin-4-yl)-5,6,7,8-tetrahydronaphthalene-2-sulfonamide
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C15H17N3O3S/c1-18-15(19)9-13(10-16-18)17-22(20,21)14-7-6-11-4-2-3-5-12(11)8-14/h6-10,17H,2-5H2,1H3
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

DONAVWAIUZXJHJ-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CN1C(=O)C=C(C=N1)NS(=O)(=O)C2=CC3=C(CCCC3)C=C2
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C15H17N3O3S
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

319.4 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Preparation Methods

Synthetic Routes and Reaction Conditions: The synthesis of N-(1-methyl-6-oxopyridazin-4-yl)-5,6,7,8-tetrahydronaphthalene-2-sulfonamide typically involves multi-step organic reactions. One common route includes:

    Formation of the Pyridazinone Ring: Starting from a suitable precursor such as 4-chloropyridazine, which undergoes methylation and subsequent oxidation to form the 1-methyl-6-oxopyridazin-4-yl intermediate.

    Coupling with Tetrahydronaphthalene: The intermediate is then coupled with 5,6,7,8-tetrahydronaphthalene-2-sulfonyl chloride under basic conditions to form the final product.

Industrial Production Methods: Industrial production may involve similar steps but optimized for large-scale synthesis, including the use of continuous flow reactors and automated systems to ensure high yield and purity.

Types of Reactions:

    Oxidation: The compound can undergo oxidation reactions, particularly at the methyl group on the pyridazinone ring.

    Reduction: Reduction reactions can target the carbonyl group in the pyridazinone ring.

    Substitution: The sulfonamide group can participate in nucleophilic substitution reactions.

Common Reagents and Conditions:

    Oxidation: Reagents like potassium permanganate or chromium trioxide.

    Reduction: Catalytic hydrogenation using palladium on carbon or sodium borohydride.

    Substitution: Nucleophiles such as amines or thiols under basic conditions.

Major Products:

    Oxidation: Formation of carboxylic acids or aldehydes.

    Reduction: Formation of alcohols or amines.

    Substitution: Formation of various substituted sulfonamides.

Chemistry:

  • Used as a building block in the synthesis of more complex molecules.
  • Studied for its reactivity and stability under various conditions.

Biology and Medicine:

  • Potential use as a pharmacophore in drug design due to its structural features.
  • Investigated for its activity against certain biological targets, such as enzymes or receptors.

Industry:

  • Utilized in the development of new materials with specific properties.
  • Explored for its potential in agrochemicals and other specialty chemicals.

Mechanism of Action

The mechanism of action of N-(1-methyl-6-oxopyridazin-4-yl)-5,6,7,8-tetrahydronaphthalene-2-sulfonamide involves its interaction with molecular targets such as enzymes or receptors. The sulfonamide group can form hydrogen bonds with active site residues, while the pyridazinone ring can participate in π-π interactions or hydrogen bonding, modulating the activity of the target protein.

Comparison with Similar Compounds

  • N-(1-methyl-6-oxopyridazin-4-yl)-piperidine-4-carboxylic acid
  • N-(1-methyl-6-oxopyridazin-4-yl)-pyrrolidine-3-carboxamide

Comparison:

  • Structural Differences: The presence of different substituents on the pyridazinone ring or the sulfonamide group.
  • Reactivity: Variations in reactivity due to different electronic and steric effects.
  • Applications: Unique applications based on the specific structural features and reactivity profiles.

N-(1-methyl-6-oxopyridazin-4-yl)-5,6,7,8-tetrahydronaphthalene-2-sulfonamide stands out due to its combination of a pyridazinone ring and a tetrahydronaphthalene moiety, which imparts unique chemical and biological properties.

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